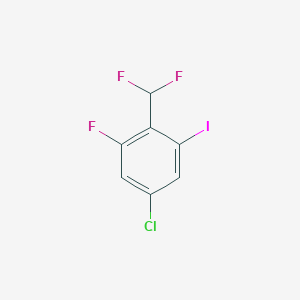
5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene: is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a suitable aromatic precursor, followed by the introduction of difluoromethyl and iodine groups under controlled conditions. For instance, the preparation might involve:
Halogenation: Chlorination of the aromatic ring using reagents like chlorine gas or N-chlorosuccinimide (NCS).
Fluorination: Introduction of fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Iodination using iodine or iodinating agents like N-iodosuccinimide (NIS).
Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating agents like difluoromethyl bromide or difluoromethyl sulfone
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals due to its unique halogenation pattern.
Material Science: Can be used in the synthesis of novel materials with specific electronic or photonic properties
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene in various reactions involves the activation of the aromatic ring by the electron-withdrawing halogens, which makes it more susceptible to nucleophilic attack. The presence of multiple halogens also allows for selective functionalization at different positions on the ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2,3-difluoropyridine: Similar in structure but contains a pyridine ring instead of benzene.
5-Chloro-2-fluoroaniline: Contains an amino group instead of iodine and difluoromethyl.
5-Chloro-2-(difluoromethyl)benzoic acid: Contains a carboxylic acid group instead of iodine.
Uniqueness
The uniqueness of 5-Chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene lies in its specific combination of halogens and the difluoromethyl group, which imparts distinct reactivity and potential for diverse applications in synthesis and material science.
Propriétés
Formule moléculaire |
C7H3ClF3I |
|---|---|
Poids moléculaire |
306.45 g/mol |
Nom IUPAC |
5-chloro-2-(difluoromethyl)-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H3ClF3I/c8-3-1-4(9)6(7(10)11)5(12)2-3/h1-2,7H |
Clé InChI |
KRSOIVFBCXVPHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C(F)F)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


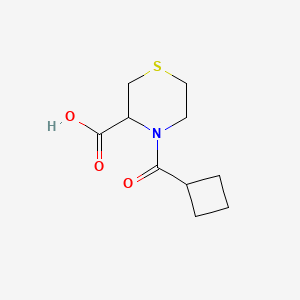
![Pyrazolo[1,5-a]pyrazine-3-carbohydrazide](/img/structure/B15221571.png)
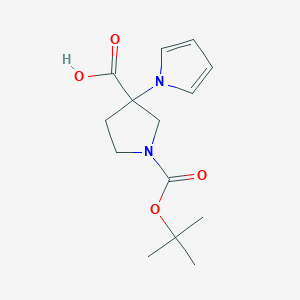
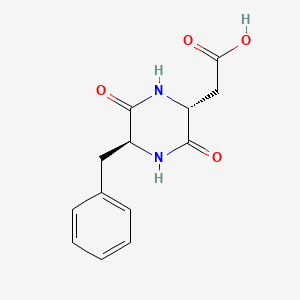


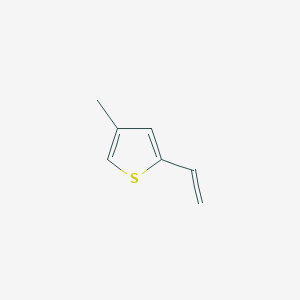

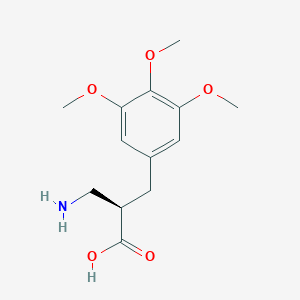
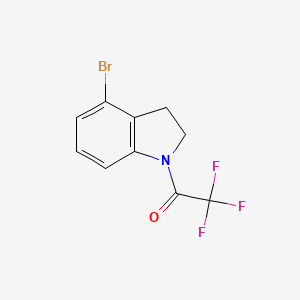
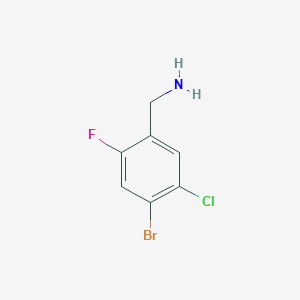
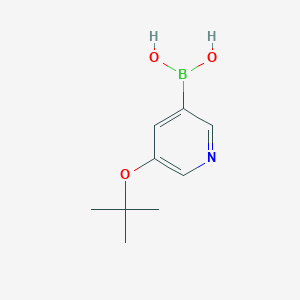
![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
![2-Bromodibenzo[b,d]furan-4-amine](/img/structure/B15221661.png)
